molecular formula C12H8Cl2N2O B1593958 4,4'-Dichloroazoxybenzene CAS No. 614-26-6

4,4'-Dichloroazoxybenzene

Cat. No. B1593958
CAS RN: 614-26-6
M. Wt: 267.11 g/mol
InChI Key: NMAZIJPSESMWSA-UHFFFAOYSA-N
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Description

4,4’-Dichloroazoxybenzene is a chemical compound with the linear formula C12H8Cl2N2O . It has a molecular weight of 267.116 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of various azoxybenzenes, including 4,4’-Dichloroazoxybenzene, can be achieved by the photoreduction of the corresponding nitrobenzene using a flow microreactor . The yield and chemoselectivity of each azoxybenzene depend on the type and position of the substituents . The use of liquid-liquid slug flow conditions, consisting of an organic solution and a fluorous solvent like tetradecafluorohexane (TDFH) or octadecafluorooctane (ODFO), improves both the conversion and yield of this photoreduction .


Molecular Structure Analysis

The molecular structure of 4,4’-Dichloroazoxybenzene is represented by the linear formula C12H8Cl2N2O . Its molecular weight is 267.116 .


Chemical Reactions Analysis

The photoreduction of nitrobenzene is a traditional and very important reaction because it can yield a variety of important products, with aniline and azobenzene being the main ones among them . The application of photoreduction to this type of reaction has been focused on by many organic chemists .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Dichloroazoxybenzene include its molecular weight of 267.116 and its linear formula of C12H8Cl2N2O .

Scientific Research Applications

Synthesis and Chemical Reactions 4,4'-Dichloroazoxybenzene (DOB) has been studied for its role in various chemical synthesis processes. For example, it is a primary product in the electrochemical reduction of p-chloronitrobenzene at a silver cathode in dimethylformamide. This process also yields 4,4'-dichloroazobenzene (DAB) and a small amount of p-chloroaniline, showcasing DOB's potential in generating compounds useful for further chemical synthesis or industrial applications. The presence and type of proton donor significantly affect the reduction process, influencing the product selectivity towards DOB and DAB under different solvent conditions. This suggests that DOB can be strategically synthesized through controlled electrochemical processes for specific applications (Huang et al., 2019).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(4-chlorophenyl)-(4-chlorophenyl)imino-oxidoazanium
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InChI

InChI=1S/C12H8Cl2N2O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NMAZIJPSESMWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)Cl)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H8Cl2N2O
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DSSTOX Substance ID

DTXSID3073210
Record name 4,4'-Dichloroazoxybenzene
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Molecular Weight

267.11 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 4,4'-Dichloroazoxybenzene
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Product Name

4,4'-Dichloroazoxybenzene

CAS RN

614-26-6, 21650-66-8, 71297-93-3
Record name 4,4'-Dichloroazoxybenzene
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Record name 4,4'-Dichloroazoxybenzene, (E)-
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Record name 4,4'-DICHLOROAZOXYBENZENE
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Record name 4,4'-Dichloroazoxybenzene
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Record name Diazene, bis(4-chlorophenyl)-, 1-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168
Citations
A Poland, E Clover, AS Kende, M DeCamp… - Science, 1976 - science.org
Two unwanted contaminants, 3,4,3′,4′-tetrachloroazoxybenzene (TCAOB) and 3,4,3′,4′-tetrachloroazobenzene (TCAB), formed in the commercial synthesis of 3,4-dichloroaniline …
Number of citations: 179 www.science.org
JS Taylor, KM Lloyd - Chlorinated Dioxins & Related Compounds, 1982 - Elsevier
At least 8 outbreaks of chloracne have occurred among workers in chemical plants manufacturing 3,4-dichloroaniline (DCA) or its derivatives. We described the first documented cases …
Number of citations: 19 www.sciencedirect.com
HH Jasim, SK Al-Zahawi, DA Abed - Al-Nahrain Journal of Science, 2012 - iasj.net
A high performance liquid chromatographic method was used for the Separation and determination of a mixture of Azoxybenzene (diphenyldiazine-1-oxide) together with three of its …
Number of citations: 8 www.iasj.net
DD Kaufman, JR Plimmer… - Journal of Agricultural and …, 1973 - ACS Publications
4-Chloroaniline was degraded through at least two metabolic pathways by the soil fungus Fusarium oxysporum Schlecht. Oxidation of the aro-matic amine group was the major …
Number of citations: 93 pubs.acs.org
P Gilbert, G Saint-Ruf, F Poncelet, M Mercier - Archives of environmental …, 1980 - Springer
The mutagenicity of 19 herbicide-derived chlorinated azobenzenes and structurally related chlorinated anilines and nitrobenzenes was assayed towards several strains ofS. …
Number of citations: 40 link.springer.com
BK Mandal, S Maiti - Journal of Polymer Science Part A …, 1986 - Wiley Online Library
A new class of polyazoxyarylethers was prepared by nucleophilic displacement polymerization using an activated dichlorocompound and a bisphenol dianion in anhydrous aprotic …
Number of citations: 6 onlinelibrary.wiley.com
KR Laumas, M Gut - The Journal of Organic Chemistry, 1962 - ACS Publications
CONCLUSIONS Comparison of the effectiveness of the reducing sugars with regard to the preparation of dihalo-genated azoxybenzenes from monohalogenated nitrobenzenes leads …
Number of citations: 11 pubs.acs.org
W Tadros, MS Ishak, E Bassili - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… The product was filtered off, and recrystallised from acetic acid to give 4 : 4’-dichloroazoxybenzene (8 g.), mp and mixed mp with an authentic sample (prepared by Willgerodt’s method 9…
Number of citations: 11 pubs.rsc.org
S Russel, S Muszyński - Azospirillum VI and Related Microorganisms …, 1995 - Springer
Aniline and its different chlorinated derivatives were metabolized in a liquid growth medium by a Azotobacter agilis which was isolated from soil. After one week of incubation …
Number of citations: 3 link.springer.com
B Huang, J Li, X Cao, Y Zhu, W Chen, C Lei - Electrochimica Acta, 2019 - Elsevier
Chloronitrobenzenes (CNBs) are a group of extensively used raw materials in the production of many important chemicals, which also belong to among the common pollutants in the …
Number of citations: 26 www.sciencedirect.com

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